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molecular formula C6H7NOS B1316184 4,5-Dimethylthiazole-2-carbaldehyde CAS No. 74531-15-0

4,5-Dimethylthiazole-2-carbaldehyde

Cat. No. B1316184
M. Wt: 141.19 g/mol
InChI Key: RRBIYJOEJILQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353104B2

Procedure details

Under argon, to a solution of 4,5-dimethylthiazole (0.62 g, 5.5 mmol) in anhydrous THF (40 mL) at −78° C., n-butyllithium (2.3 M in hexanes, 3.6 mL, 8.28 mmol) was slowly added and the reaction mixture was stirred at −78° C. for 1 h. Then a solution of anhydrous DMF (1.1 mL, 14.2 mmol) in anhydrous THF (10 mL) was added. The resulting mixture was stirred for 2.5 hours, allowing the temperature to raise to −60° C. Acetic acid (0.5 mL) and an aqueous solution of ammonium chloride were added, and warmed to room temperature. The resulting solution was extracted with diethyl ether and ethyl acetate. The combined organic phase were dried over sodium sulfate, filtered and evaporated. The crude product was purified by flash chromatography (silica gel, PE/EA, 1/0 to 7/3) to afford 4,5-dimethyl-1,3-thiazole-2-carbaldehyde, as a yellow oil which turns into a white solid after storage at −18° C. LCMS m/z (M+H) 142.1 found, 142.1 required.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[CH3:7].C([Li])CCC.CN([CH:16]=[O:17])C.[Cl-].[NH4+]>C1COCC1.C(O)(=O)C>[CH3:1][C:2]1[N:3]=[C:4]([CH:16]=[O:17])[S:5][C:6]=1[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
0.62 g
Type
reactant
Smiles
CC=1N=CSC1C
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to raise to −60° C
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with diethyl ether and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (silica gel, PE/EA, 1/0 to 7/3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1N=C(SC1C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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